molecular formula C22H23N3O2S B11598268 3-methyl-1-phenyl-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

3-methyl-1-phenyl-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11598268
M. Wt: 393.5 g/mol
InChI Key: QUIGEOYMAQFVPO-UHFFFAOYSA-N
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Description

3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that belongs to the pyrazolo[3,4-e][1,4]thiazepine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thiazepine ring, and substituted with various functional groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with 4-(propan-2-yloxy)benzaldehyde in the presence of a base such as sodium acetate. This reaction forms an intermediate, which is then cyclized with a thioamide to yield the final pyrazolo[3,4-e][1,4]thiazepine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its fused pyrazole-thiazepine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and a potential candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

3-methyl-1-phenyl-4-(4-propan-2-yloxyphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C22H23N3O2S/c1-14(2)27-18-11-9-16(10-12-18)21-20-15(3)24-25(17-7-5-4-6-8-17)22(20)23-19(26)13-28-21/h4-12,14,21H,13H2,1-3H3,(H,23,26)

InChI Key

QUIGEOYMAQFVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4

Origin of Product

United States

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